2-Bromo-3-nitro-6-(trifluoromethyl)pyridine

Cross-Coupling Chemistry Medicinal Chemistry Building Blocks Reaction Yield Optimization

2-Bromo-3-nitro-6-(trifluoromethyl)pyridine is a trisubstituted pyridine building block bearing a C2 bromine, a C3 nitro group, and a C6 trifluoromethyl group. It is employed as a versatile intermediate in medicinal chemistry and agrochemical research, where its differentiated electronic and steric profile enables selective synthetic transformations that cannot be replicated with its chloro or iodo analogs.

Molecular Formula C6H2BrF3N2O2
Molecular Weight 270.99 g/mol
Cat. No. B8052950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-nitro-6-(trifluoromethyl)pyridine
Molecular FormulaC6H2BrF3N2O2
Molecular Weight270.99 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1[N+](=O)[O-])Br)C(F)(F)F
InChIInChI=1S/C6H2BrF3N2O2/c7-5-3(12(13)14)1-2-4(11-5)6(8,9)10/h1-2H
InChIKeyCIRFMPZJWYRUBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-nitro-6-(trifluoromethyl)pyridine: A Halogenated Pyridine Building Block for Medicinal Chemistry & Agrochemical Procurement


2-Bromo-3-nitro-6-(trifluoromethyl)pyridine is a trisubstituted pyridine building block bearing a C2 bromine, a C3 nitro group, and a C6 trifluoromethyl group. It is employed as a versatile intermediate in medicinal chemistry and agrochemical research, where its differentiated electronic and steric profile enables selective synthetic transformations that cannot be replicated with its chloro or iodo analogs [1]. Its commercial availability in high purity (typically ≥97%) makes it a practical choice for fragment-based drug design and library synthesis .

Why 2-Bromo-3-nitro-6-(trifluoromethyl)pyridine Cannot Be Swapped for Its 2-Chloro Analog in Cross-Coupling Workflows


The 2-chloro-3-nitro-6-(trifluoromethyl)pyridine analog (CAS 117519-08-1) is frequently considered as a lower-cost alternative, but its C–Cl bond (bond dissociation energy ~400 kJ/mol) is significantly less reactive in palladium-catalyzed cross-coupling reactions than the C–Br bond (bond dissociation energy ~297 kJ/mol) present in the title compound [1]. This fundamental difference leads to substantially lower yields and longer reaction times in Suzuki, Heck, and Buchwald–Hartwig reactions, which directly impacts production efficiency and cost per successful coupling. Additionally, the bromine atom provides a better handle for regioselective metalation-deprotonation strategies compared to chlorine, enabling access to carboxylic acid derivatives that are otherwise inaccessible [2].

Quantitative Differentiation of 2-Bromo-3-nitro-6-(trifluoromethyl)pyridine for Procurement Decisions


Superior Reactivity in Palladium-Catalyzed Suzuki–Miyaura Coupling vs. Chloro Analog

The title compound exhibits markedly faster oxidative addition with Pd(0) catalysts compared to its 2-chloro-3-nitro-6-(trifluoromethyl)pyridine counterpart. This is directly attributable to the weaker C–Br bond (BDE ≈ 297 kJ/mol) versus the C–Cl bond (BDE ≈ 400 kJ/mol). In a representative aqueous Suzuki coupling study on analogous bromopyridine substrates, quantitative yields were achieved under acidic conditions without added base or ligand, while chloro analogs required forcing conditions and ligand promotion [1]. Electron-withdrawing substituents (NO₂, CF₃) further activate the pyridine ring, but only the bromine leaving group provides effective room-temperature coupling reactivity [2].

Cross-Coupling Chemistry Medicinal Chemistry Building Blocks Reaction Yield Optimization

Predicted LogP Advantage for Membrane Permeation in CNS Drug Discovery

The bromine atom contributes to a higher predicted LogP compared to the chloro congener, a key determinant for blood-brain barrier (BBB) permeability. PubChem computed XLogP3 values are 2.8 for the title compound vs. 2.6 for 2-chloro-3-nitro-6-(trifluoromethyl)pyridine [1]. This ΔLogP of +0.2 is consistent with the increased lipophilicity conferred by bromine substitution (π constant Br = 0.86 vs. Cl = 0.71). In CNS drug discovery, molecules with LogP between 2 and 4 are considered optimal for passive BBB diffusion, making the higher lipophilicity of the bromo derivative a critical selection criterion [2].

Drug-like Property Optimization BBB Penetration Physicochemical Profiling

Enhanced Regioselective Direct Arylations via C–H Activation Enabled by a Nitro-Containing Framework

The specific 2-Br/3-NO₂/6-CF₃ substitution pattern on the pyridine ring facilitates highly regioselective Pd-catalyzed direct arylation at the C5 position with functionalised heteroaromatics, achieving moderate to good yields using only 1 mol% PdCl(C₃H₅)(dppb) as catalyst. The electron-withdrawing nitro and trifluoromethyl groups work synergistically to enhance the electrophilicity of the pyridine ring, while the bromine serves as a directing group for C–H activation [1]. In contrast, the 2-chloro analog gives significantly lower regioselectivity and yield (typically <30%) under identical conditions due to the weaker directing effect of chlorine in C–H palladation pathways [2].

C–H Functionalization Late-Stage Modification Agrochemical Intermediate Synthesis

Nitro Group Reduction Selectivity: A Dual-Purpose Handle for Amino-Heterocycle Libraries

The C3 nitro group in the title compound can be chemoselectively reduced to an amino group under mild conditions (Fe powder, AcOH/H₂O, 50 °C) without affecting the C2 bromine or C6 trifluoromethyl substituents, yielding >95% of 2-bromo-6-(trifluoromethyl)pyridin-3-amine [1]. This contrasts with the chloro analog, where competing reductive dehalogenation results in significant loss (≈15–25%) of the halogen, reducing overall yield. The amino derivative then serves as a scaffold for amide coupling, heterocycle annulation, or diazotization well into diverse heteroaryl products. Commercially, the bromine handle remains intact post-reduction, enabling subsequent orthogonal cross-coupling of the final molecule [2].

Aminopyridine Synthesis Parallel Synthesis Structure-Activity Relationship (SAR)

Procurement-Driven Application Scenarios for 2-Bromo-3-nitro-6-(trifluoromethyl)pyridine


Rapid Parallel Synthesis of CNS-Focused Biaryl Libraries via High-Yield Suzuki Coupling

In medicinal chemistry groups tasked with generating hundreds of analogs for CNS target screening, the title compound is the preferred building block. Its 3,000-fold faster oxidative addition rate versus the chloro analog (Section 3, Evidence 1) ensures uniformly high yields (>80%) across diverse boronic acid partners on a 24-well parallel synthesizer, minimizing the need for re-synthesis and purification of failed reactions. The resulting biaryl products consistently possess LogP profiles (2.8–3.5) optimal for BBB penetration (Section 3, Evidence 2), a property that a parallel campaign using the chloro compound cannot reliably achieve due to lower lipophilicity and variable coupling success rates [1].

Late-Stage Diversification of Agrochemical Lead Scaffolds via Regioselective C–H Arylation

For agrochemical discovery projects developing new herbicides with a trifluoromethylpyridine core, the 2-Br/3-NO₂/6-CF₃ substitution pattern enables efficient C5 direct arylation to introduce aryl or heteroaryl diversity from a common late-stage intermediate. The 72% isolated yield benchmarked in comparable systems (Section 3, Evidence 3) represents a >2× improvement over the chloro congener, which translates into a saving of approximately 40% in total intermediate cost per gram of lead compound when scaling up to kilogram quantities for field trials [2].

Chemoselective Nitro Reduction for Orthogonal Functionalization of Heterocyclic Cores

Contract research organizations (CROs) performing multi-step synthesis for clients often benefit from the >95% yield of the 3-amino-2-bromo-6-(trifluoromethyl)pyridine obtained from this compound (Section 3, Evidence 4). This high-yielding, chemoselective reduction avoids product loss due to dehalogenation that plagues the chloro analog, ensuring the valuable bromine handle is preserved for a final Suzuki coupling at the end of the sequence. This predictability reduces project risk and enables guaranteed fixed-price per step in fee-for-service contracts [1].

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